molecular formula C8H6BrNO2 B13460230 5-(4-Bromo-5-methylfuran-2-yl)-1,2-oxazole

5-(4-Bromo-5-methylfuran-2-yl)-1,2-oxazole

Cat. No.: B13460230
M. Wt: 228.04 g/mol
InChI Key: CZJDVNSEVJWYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromo-5-methylfuran-2-yl)-1,2-oxazole is a heterocyclic compound that features both furan and oxazole rings. The presence of a bromine atom and a methyl group on the furan ring makes this compound particularly interesting for various chemical applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-5-methylfuran-2-yl)-1,2-oxazole typically involves the bromination of a furan derivative followed by cyclization to form the oxazole ring. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent in the presence of tetrahydrofuran as a solvent . The reaction conditions are generally mild, and the yields are moderate to good.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally benign solvents and reagents is preferred to minimize the environmental impact. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-5-methylfuran-2-yl)-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized furan derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-(4-Bromo-5-methylfuran-2-yl)-1,2-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(4-Bromo-5-methylfuran-2-yl)-1,2-oxazole exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The molecular targets and pathways involved can vary widely, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-Bromo-5-methylfuran-2-yl)-1,2-oxazole apart from similar compounds is its unique combination of furan and oxazole rings, along with the presence of a bromine atom. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

5-(4-bromo-5-methylfuran-2-yl)-1,2-oxazole

InChI

InChI=1S/C8H6BrNO2/c1-5-6(9)4-8(11-5)7-2-3-10-12-7/h2-4H,1H3

InChI Key

CZJDVNSEVJWYAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=CC=NO2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.